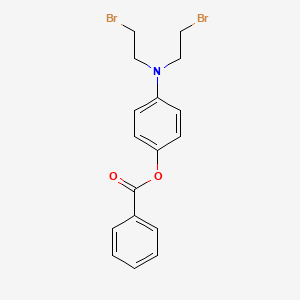
p-(Bis(2-bromoethyl)amino)phenol benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Bis(2-bromoethyl)amino)phenol benzoate: is a chemical compound known for its unique structure and properties. It is derived from phenol and contains two bromoethyl groups attached to an amino group, which is further esterified with benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenol benzoate typically involves the following steps:
Preparation of p-(Bis(2-bromoethyl)amino)phenol: This intermediate is synthesized by reacting phenol with 2-bromoethylamine under controlled conditions.
Esterification with Benzoic Acid: The resulting p-(Bis(2-bromoethyl)amino)phenol is then esterified with benzoic acid in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenol benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the amino group can be reduced to form secondary or tertiary amines.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols and amines.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Ester Hydrolysis: Benzoic acid and the corresponding alcohol.
Scientific Research Applications
p-(Bis(2-bromoethyl)amino)phenol benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenol benzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
p-(Bis(2-chloroethyl)amino)phenol: Similar structure but with chlorine atoms instead of bromine.
p-(Bis(2-bromoethyl)amino)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
p-(Bis(2-bromoethyl)amino)phenol benzoate is unique due to its specific combination of bromoethyl groups and esterified phenol, which imparts distinct chemical and biological properties .
Properties
CAS No. |
22954-10-5 |
|---|---|
Molecular Formula |
C17H17Br2NO2 |
Molecular Weight |
427.1 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C17H17Br2NO2/c18-10-12-20(13-11-19)15-6-8-16(9-7-15)22-17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI Key |
SWPGGPQCAMUQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















